molecular formula C24H26N4O2 B13424838 2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]

2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]

Cat. No.: B13424838
M. Wt: 402.5 g/mol
InChI Key: CJAMPJAYCDOGJP-UHFFFAOYSA-N
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Description

2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] is a bisbenzofuran derivative with potential anti-malarial properties . This compound has a molecular formula of C24H26N4O2 and a molecular weight of 402.49 g/mol . It is known for its unique structure, which includes two benzofuran rings connected by a hexanediyl chain, each ring bearing a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] typically involves the reaction of 1,6-hexanediamine with 5-benzofurancarboximidamide derivatives under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide groups to amines.

    Substitution: The benzofuran rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran amines.

Scientific Research Applications

2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as the replication of malaria parasites, making it a potential anti-malarial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] is unique due to its bisbenzofuran structure and carboximidamide groups, which confer specific chemical and biological properties. Its potential anti-malarial activity sets it apart from other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[6-(5-carbamimidoyl-1-benzofuran-2-yl)hexyl]-1-benzofuran-5-carboximidamide

InChI

InChI=1S/C24H26N4O2/c25-23(26)15-7-9-21-17(11-15)13-19(29-21)5-3-1-2-4-6-20-14-18-12-16(24(27)28)8-10-22(18)30-20/h7-14H,1-6H2,(H3,25,26)(H3,27,28)

InChI Key

CJAMPJAYCDOGJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)C=C(O2)CCCCCCC3=CC4=C(O3)C=CC(=C4)C(=N)N

Origin of Product

United States

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